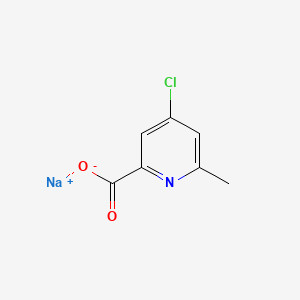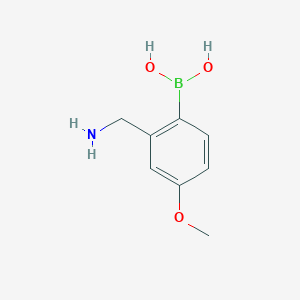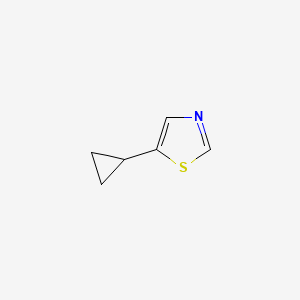
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide is a chemical compound with the molecular formula C6H2BCl3F3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical processes.
Métodos De Preparación
The synthesis of potassium trifluoro(2,3,6-trichlorophenyl)boranuide typically involves the reaction of 2,3,6-trichlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2,3,6-trichlorophenyl)boranuide exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide can be compared with other organotrifluoroborates such as:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
These compounds share similar properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for different reactions. This compound is unique due to its specific trichlorophenyl group, which can impart distinct reactivity and selectivity in chemical processes.
Propiedades
Fórmula molecular |
C6H2BCl3F3K |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2,3,6-trichlorophenyl)boranuide |
InChI |
InChI=1S/C6H2BCl3F3.K/c8-3-1-2-4(9)6(10)5(3)7(11,12)13;/h1-2H;/q-1;+1 |
Clave InChI |
WXLLEVHGYCNTIV-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1Cl)Cl)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)

![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)

